![molecular formula C22H16BNO2 B12975873 (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a benzo[b]carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used in Suzuki-Miyaura coupling reactions .
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various biaryl compounds depending on the aryl halide used in the reaction.
科学的研究の応用
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties
作用機序
The mechanism of action of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications .
類似化合物との比較
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: Similar structure but with a different position of the carbazole moiety.
Phenylboronic acid: Lacks the benzo[b]carbazole moiety, making it less complex and with different properties.
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Contains a boronic ester instead of a boronic acid group
Uniqueness: (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is unique due to the presence of the benzo[b]carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices.
特性
分子式 |
C22H16BNO2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
(4-benzo[b]carbazol-5-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-9-11-18(12-10-17)24-21-8-4-3-7-19(21)20-13-15-5-1-2-6-16(15)14-22(20)24/h1-14,25-26H |
InChIキー |
MPCFVOROXGLFAB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


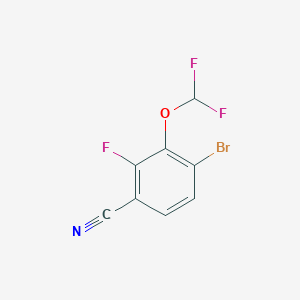
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)


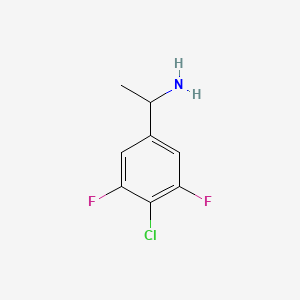

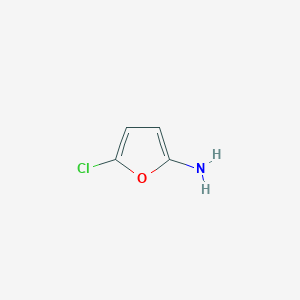
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)

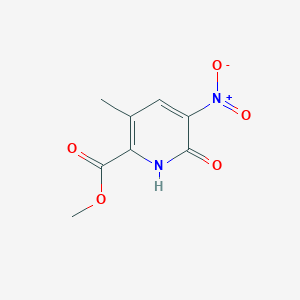
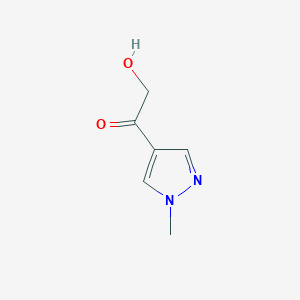
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)

